molecular formula C14H15P B1294405 Ethyldiphenylphosphine CAS No. 607-01-2

Ethyldiphenylphosphine

Cat. No.: B1294405
CAS No.: 607-01-2
M. Wt: 214.24 g/mol
InChI Key: WUOIAOOSKMHJOV-UHFFFAOYSA-N
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Description

Ethyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H15P . It is a clear, colorless liquid that is primarily used as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .

Mechanism of Action

Target of Action

Ethyldiphenylphosphine is primarily used as an organocatalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, such as alkyl acrylate, aldehyde, and dialkyl malonate .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It catalyzes a highly efficient three-component reaction of alkyl acrylate, aldehyde, and dialkyl malonate . The reactions are believed to proceed via Morita-Baylis-Hillman reactions of alkyl acrylate and aldehydes, followed by the Michael addition reactions of dialkyl malonates . The intermediate species formed in the phosphine-catalyzed MBH reaction are an effective organic base to catalyze the Michael addition reactions of dialkyl malonates to the preformed MBH adducts .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of highly functional compounds bearing hydroxyl groups and ester functions . These pathways are initiated by the Morita-Baylis-Hillman reactions and followed by Michael addition reactions .

Result of Action

The result of this compound’s action is the formation of highly functional compounds bearing hydroxyl groups and ester functions . These compounds can be easily prepared in moderate to good yields according to the one-step procedure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reactions it catalyzes can be affected by the concentrations of the reactants, the temperature, and the pH of the reaction environment. Additionally, this compound should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

Ethyldiphenylphosphine plays a significant role in biochemical reactions, particularly in catalysis. It acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. For example, it is used in hydroformylation reactions, where it interacts with metal catalysts to facilitate the addition of a formyl group to alkenes. The compound’s ability to stabilize metal complexes makes it an essential component in these reactions. This compound interacts with enzymes and proteins that contain metal cofactors, enhancing their catalytic activity and stability .

Cellular Effects

This compound influences various cellular processes by interacting with metal-containing enzymes and proteins. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes involved in signal transduction. Additionally, it impacts gene expression by stabilizing metal complexes that act as transcription factors or cofactors in gene regulatory processes. The compound also plays a role in cellular metabolism by enhancing the activity of metal-dependent enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions. It forms stable complexes with metal ions, which can then interact with biomolecules such as enzymes and proteins. These interactions can lead to enzyme activation or inhibition, depending on the specific metal ion and enzyme involved. The compound can also influence gene expression by stabilizing metal complexes that act as transcription factors, thereby affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to stabilize metal-containing enzymes and proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and proteins, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those that involve metal-dependent enzymes. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it can affect the levels of cofactors required for enzyme activity, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific transport proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes. This can lead to its accumulation in specific tissues or cellular compartments where metal-dependent processes are active .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where metal-dependent processes are prevalent. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

(C6H5)2PH+C2H5X(C6H5)2PCH2CH3+HX(C_6H_5)_2PH + C_2H_5X \rightarrow (C_6H_5)_2PCH_2CH_3 + HX (C6​H5​)2​PH+C2​H5​X→(C6​H5​)2​PCH2​CH3​+HX

where (X) is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Ethyldiphenylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyldiphenylphosphine
  • Diethylphenylphosphine
  • Diphenylphosphine
  • Triphenylphosphine

Comparison: this compound is unique due to its ethyl group, which imparts different steric and electronic properties compared to its analogs. For example, mthis compound has a smaller steric hindrance due to the methyl group, while triphenylphosphine has larger steric bulk due to the additional phenyl group. These differences influence their reactivity and the types of complexes they form with metals .

Properties

IUPAC Name

ethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOIAOOSKMHJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073207
Record name Phosphine, ethyldiphenyl-
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-01-2
Record name Ethyldiphenylphosphine
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Record name Phosphine, ethyldiphenyl-
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Record name 607-01-2
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Record name Phosphine, ethyldiphenyl-
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Record name Ethyldiphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyldiphenylphosphine?

A1: this compound has the molecular formula C14H15P and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and 31P NMR spectroscopy to characterize this compound and its complexes. [, , , , , ]

Q3: Are there any characteristic spectroscopic signals for this compound complexes?

A3: Yes, the presence of this compound coordination to a metal center can be confirmed by 31P NMR spectroscopy. Additionally, the P–H stretching band in the infrared region around 2420 cm-1 is characteristic of phosphonium compounds derived from this compound. [, ]

Q4: Is this compound stable under ambient conditions?

A4: this compound is relatively stable under ambient conditions but can undergo oxidation to this compound oxide (C14H15OP) upon exposure to air. [, , ]

Q5: What are the applications of this compound in material science?

A5: this compound-coordinated copper iodide nanoclusters, specifically [Cu4I4(PPh2Et)4], exhibit promising optical properties, including high transparency in visible and near-infrared wavelengths, near-unity quantum yield, and high light yield. These properties make them suitable for applications in photonics, such as X-ray imaging and low-loss waveguiding in optical fibers. []

Q6: How does this compound function as a ligand in catalysis?

A6: this compound acts as a supporting ligand, coordinating to transition metal centers, such as nickel, to form catalytically active complexes. The steric and electronic properties of this compound can influence the reactivity and selectivity of these catalysts. [, ]

Q7: Can you provide an example of a reaction where this compound plays a crucial role in controlling regioselectivity?

A7: In the nickel-catalyzed hydroaminoalkylation of unactivated alkenes, this compound promotes linear regioselectivity, leading to the formation of specific regioisomers. This regiocontrol is attributed to the steric bulk of the this compound ligand. []

Q8: Have computational methods been used to study this compound and its complexes?

A8: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of this compound complexes, providing insights into their reactivity and catalytic mechanisms. []

Q9: How do structural modifications of this compound affect its properties?

A9: Altering the substituents on the phosphorus atom in this compound can significantly impact its steric and electronic properties. For instance, replacing the ethyl group with bulkier groups can lead to enhanced regioselectivity in catalytic reactions. [, ]

Q10: What are some strategies for improving the stability of this compound?

A10: Storing this compound under an inert atmosphere, such as nitrogen or argon, can prevent its oxidation. Additionally, formulating it as a solid complex with a metal salt can enhance its stability. [, , ]

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